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Compound of Interest

Compound Name: DGY-06-116

Cat. No.: B15581167 Get Quote

For researchers, scientists, and drug development professionals, this document provides

comprehensive technical information and experimental guidelines for the selective and

irreversible Src inhibitor, DGY-06-116.

Supplier and Purchasing Information
DGY-06-116 is available from several chemical suppliers for research purposes. It is crucial to

note that this product is intended for laboratory research use only and not for human or

veterinary applications.

Supplier Catalog Number Notes

Selleck Chemicals S9643 Purity: 99.86%[1]

MedchemExpress HY-136605 Purity: 99.54%

TargetMol T6926 -

MedKoo Biosciences 462498 -

When preparing stock solutions, it is recommended to use fresh DMSO. Selleck Chemicals

suggests a stock solution concentration of 100 mg/mL (167.47 mM) in DMSO.[1]

MedchemExpress advises that stock solutions can be stored at -80°C for up to 6 months and at

-20°C for up to 1 month.[2] To avoid degradation from repeated freeze-thaw cycles, it is best

practice to aliquot stock solutions.
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Mechanism of Action
DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src kinase.[1] Its

mechanism of action involves the covalent modification of a P-loop cysteine residue, Cys277,

within the Src kinase domain.[3] This covalent binding is similar to that of the kinase probe

SM1-71 and requires a conformational change where the P-loop kinks to facilitate the bond

formation.[1][4] The interaction also involves the occupancy of the back hydrophobic pocket of

the kinase, which contributes to its high potency and selectivity.[4] This irreversible binding

leads to sustained inhibition of Src signaling, both in vitro and in vivo.[3]

The inhibition of Src kinase activity by DGY-06-116 has been demonstrated through the

reduction of phosphorylation of Src at tyrosine 416 (p-SRCY416), a marker of Src activation.[3]

[5]

Signaling Pathway
DGY-06-116 targets Src, a key non-receptor tyrosine kinase that acts as a central hub in

various signaling pathways controlling cell proliferation, survival, migration, and angiogenesis.

By irreversibly inhibiting Src, DGY-06-116 effectively blocks these downstream signaling

cascades.
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DGY-06-116 covalently inhibits active Src, blocking downstream pro-cancer signaling.

Quantitative Data
The following tables summarize the key quantitative data for DGY-06-116 from in vitro and in

vivo studies.

In Vitro Activity
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Parameter Value
Cell Line/Assay
Condition

Reference

IC₅₀ (Src) 2.6 nM
Cell-free assay, 1-

hour incubation
[1][4]

IC₅₀ (Src) 3 nM - [2]

IC₅₀ (FGFR1) 8340 nM - [2][6]

GR₅₀ 0.3 µM H1975 (NSCLC) [3][5]

GR₅₀ 0.5 µM HCC827 (NSCLC) [3][5]

GR₅₀ 0.3 µM MDA-MB-231 (TNBC) [3][5]

In Vivo Pharmacokinetics
Parameter Value Animal Model Dosing Reference

Half-life (T₁/₂) 1.29 h B6 mice
5 mg/kg,

intraperitoneal
[3][5]

AUC
12746.25

min·ng/mL
B6 mice

5 mg/kg,

intraperitoneal
[3][5]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Cell Viability/Proliferation Assay
This protocol is adapted from studies demonstrating the antiproliferative effects of DGY-06-116
in cancer cell lines.[2]

Materials:

H1975, HCC827, or MDA-MB-231 cells

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
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96-well plates

DGY-06-116

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

Luminometer

Procedure:

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to

adhere overnight.

Prepare serial dilutions of DGY-06-116 in culture medium. A suggested concentration range

is 0.01 µM to 10 µM.[2]

Remove the overnight culture medium from the cells and add 100 µL of the DGY-06-116
dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[2]

After the incubation period, assess cell viability using the CellTiter-Glo® assay according to

the manufacturer's instructions.

Measure luminescence using a plate-reading luminometer.

Calculate the half-maximal growth inhibitory concentration (GR₅₀) using appropriate software

(e.g., GraphPad Prism).

Western Blot Analysis for p-Src Inhibition
This protocol is designed to assess the inhibition of Src phosphorylation at Y416.[2]

Materials:

H1975 or HCC827 cells

DGY-06-116
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies:

Rabbit anti-phospho-Src (Tyr416)

Rabbit anti-Src

Mouse anti-β-actin (loading control)

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Plate cells and allow them to adhere.

Treat cells with 1 µM DGY-06-116 or vehicle control for 2 hours.[2]

Lyse the cells with ice-cold lysis buffer.

Determine protein concentration using the BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to

1:5000 dilution) for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.

In Vivo Pharmacodynamic Study
This protocol provides a framework for assessing the in vivo target engagement of DGY-06-
116.[7]

Materials:

B6 mice

DGY-06-116

Vehicle solution (e.g., 5% DMSO in 95% D5W)[3]

Tools for intraperitoneal injection and tissue harvesting

Procedure:

Administer DGY-06-116 at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.[3] Due to its

short half-life, multiple doses (e.g., three doses every 12 hours) may be necessary to ensure

full target engagement.[7]

At specified time points post-dosing (e.g., 2 and 4 hours), euthanize the mice.[5]

Harvest tissues of interest (e.g., spleen).
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Prepare tissue lysates for subsequent analysis, such as Western blotting for p-Src levels, as

described in the protocol above.

Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating DGY-06-116.

In Vitro Evaluation In Vivo Studies
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A typical workflow for the in vitro and in vivo evaluation of DGY-06-116.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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